molecular formula C18H22N2O4S B2658918 Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate CAS No. 683780-02-1

Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate

Cat. No.: B2658918
CAS No.: 683780-02-1
M. Wt: 362.44
InChI Key: ANBCKUUBMUHZPK-UHFFFAOYSA-N
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Description

Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that features a combination of furan, thiophene, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the furan and piperidine groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the necessary scale and quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-2-carboxylate: A closely related compound with a similar structure but different positioning of functional groups.

    Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)benzene-3-carboxylate: Another analog where the thiophene ring is replaced by a benzene ring.

Uniqueness

Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-(furan-2-yl)-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-12-5-7-20(8-6-12)10-15(21)19-17-16(18(22)23-2)13(11-25-17)14-4-3-9-24-14/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBCKUUBMUHZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C(=CS2)C3=CC=CO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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